
1-Methylcyclohex-2-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohex-2-ene-1-carbonitrile is an organic compound with the molecular formula C8H11N It is a derivative of cyclohexene, featuring a nitrile group (-CN) and a methyl group (-CH3) attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-2-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylamine and cyanogen bromide under controlled conditions. The reaction typically proceeds as follows:
- Cyclohexanone is first reacted with methylamine to form an intermediate imine.
- The imine is then treated with cyanogen bromide to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylcyclohex-2-ene-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-methylcyclohex-2-ene-1-carbonitrile exerts its effects depends on the specific reaction or application. Generally, the nitrile group is a key functional group that participates in various chemical transformations. The molecular targets and pathways involved can vary widely, from enzyme interactions in biological systems to catalytic processes in industrial applications.
Comparison with Similar Compounds
Cyclohexanone: A precursor in the synthesis of 1-methylcyclohex-2-ene-1-carbonitrile.
Cyclohexene: The parent hydrocarbon from which the compound is derived.
1-Methylcyclohexane: A saturated analog without the nitrile group.
Uniqueness: this compound is unique due to the presence of both a nitrile group and a double bond within the cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
1-methylcyclohex-2-ene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-8(7-9)5-3-2-4-6-8/h3,5H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYDLIADJCDVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)

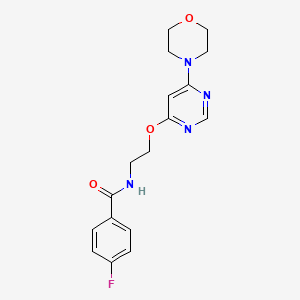
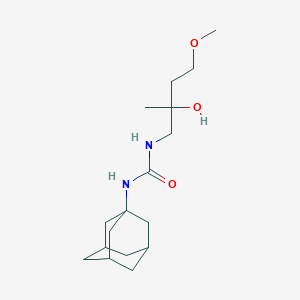
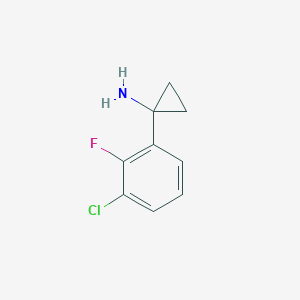
![4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2841500.png)
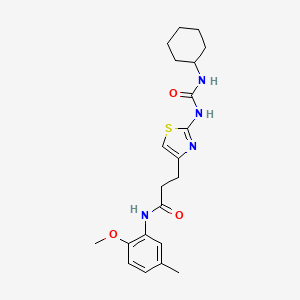
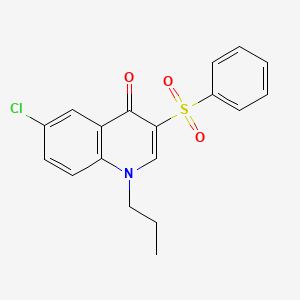
![1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2841503.png)
![2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide](/img/structure/B2841504.png)
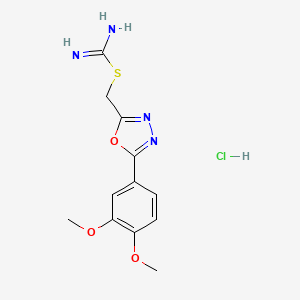
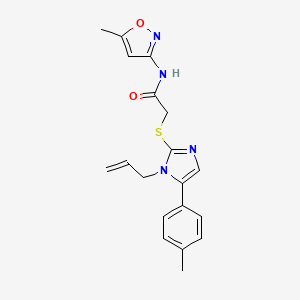
![methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2841510.png)

